CRE-P-1 originates from the bacteriophage P1, a virus that infects bacteria. The classification of CRE-P-1 falls under the category of site-specific recombinases, which are enzymes that catalyze the recombination of DNA at specific sites. These enzymes are essential tools in genetic engineering due to their ability to precisely manipulate DNA sequences.
The synthesis of CRE-P-1 involves recombinant DNA technology. The gene encoding the Cre recombinase is typically cloned into an expression vector, which is then introduced into host cells (often Escherichia coli). The following steps outline the general process:
This method allows for large-scale production of CRE-P-1 suitable for various applications in research and biotechnology.
The molecular structure of CRE-P-1 reveals a homodimeric configuration, where two Cre proteins bind together to form a functional unit. Each monomer consists of several key domains responsible for DNA binding and catalytic activity. Structural studies using techniques such as X-ray crystallography have provided insights into its three-dimensional conformation:
Data from structural analyses indicate that mutations in these domains can significantly affect the recombinase's efficiency and specificity.
CRE-P-1 catalyzes site-specific recombination through a series of well-defined chemical reactions:
These reactions are essential in applications such as gene knockout experiments and transgene integration.
The mechanism by which CRE-P-1 operates involves several key steps:
Data from mutational analyses suggest that specific amino acids within the Cre protein are crucial for its binding affinity and catalytic efficiency .
CRE-P-1 is typically characterized by:
The chemical properties include:
These properties make CRE-P-1 suitable for various laboratory applications involving DNA manipulation.
CRE-P-1 has numerous applications in molecular biology and genetic engineering:
The Cre-P1 recombination system is a paradigm of conservative site-specific recombination, enabling precise DNA rearrangements without energy cofactors or accessory proteins. Originating from bacteriophage P1, this system comprises two core components:
Its operational simplicity—functioning across diverse biological systems including mammals, plants, and bacteria—has cemented its status as an indispensable genome engineering tool in synthetic biology and genetic research [1] [7].
The Cre-loxP system was elucidated through foundational studies on bacteriophage P1 in the early 1980s:
Table 1: Key Milestones in Cre Recombinase Characterization
Year | Discovery | Significance |
---|---|---|
1981 | Identification of cre gene and loxP | Defined genetic basis of P1 site-specific recombination [1] |
1983 | Purification of active Cre protein | Confirmed autonomy from cofactors or host proteins [1] |
1984 | Crystal structure of Cre-DNA complex | Revealed C-shaped clamp grasping DNA [6] |
1997 | Cre-lox synapse tetramer model | Elucidated catalytic mechanism [1] |
In bacteriophage P1, the Cre-lox system performs two critical functions to maintain genomic stability:
Genome Cyclization
Resolution of Dimeric Chromosomes
Table 2: Biological Functions of Cre-loxP in P1 Bacteriophage
Process | Mechanism | Biological Outcome |
---|---|---|
Genome circularization | Cre-mediated fusion of terminal loxP sites | Converts linear phage DNA to circular prophage |
Dimer resolution | Recombination between loxP in dimers | Generates monomeric plasmids for segregation |
DNA damage response | LexA repression of coi near loxP site | May facilitate prophage induction during SOS [2] |
Site-specific recombinases fall into two mechanistic families: tyrosine recombinases (e.g., Cre, Flp) and serine recombinases (e.g., φC31 integrase, Tn3 resolvase). Key distinctions include:
Mechanistic Differences
Orthogonality and Applications
Cre exhibits high specificity for loxP, enabling its coexistence with orthogonal systems like:
This orthogonality permits simultaneous genome edits in synthetic biology (e.g., SCRaMbLE system in yeast) without cross-reactivity [7].
Table 3: Comparison of Site-Specific Recombination Systems
Recombinase | Recognition Site | Catalytic Residue | Cofactor Requirement | Reversibility |
---|---|---|---|---|
Cre (P1) | loxP (34 bp) | Tyrosine | None | Yes |
Flp (yeast) | FRT (48 bp) | Tyrosine | None | Yes |
φC31 (phage) | attP/attB (∼200 bp) | Serine | Host factors | No |
Dre (bacteria) | rox (32 bp) | Tyrosine | None | Yes [7] |
Engineering Advances
Compounds Mentioned
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